4-Bromo-6-phenylpyrimidine

Descripción general

Descripción

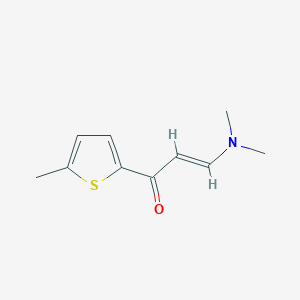

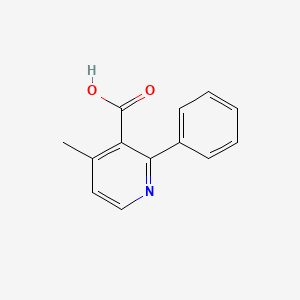

4-Bromo-6-phenylpyrimidine is a chemical compound with the CAS Number: 34916-25-1 . It has a molecular weight of 235.08 and is typically in powder form .

Synthesis Analysis

The conversion of 4-bromo-6-phenylpyrimidine into 4-amino-6-phenylpyrimidine by treatment with potassium amide in liquid ammonia at -75° occurs to the extent of about 80% according to a mechanism involving an open-chain intermediate .Molecular Structure Analysis

The IUPAC name for 4-Bromo-6-phenylpyrimidine is the same as its common name . The InChI code for this compound is 1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H .Chemical Reactions Analysis

The reactions of 4-bromo-6-phenylpyrimidine involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis

4-Bromo-6-phenylpyrimidine is a powder . It is stored at a temperature of 4 .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Pyrimidines, including 4-Bromo-6-phenylpyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .

Synthesis of Novel Pyrimidine Analogs

4-Bromo-6-phenylpyrimidine can be used in the synthesis of novel pyrimidine analogs. These analogs can possess enhanced anti-inflammatory activities with minimum toxicity . The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail, providing clues for the synthesis of these novel analogs .

Antioxidant Applications

Pyrimidines, including 4-Bromo-6-phenylpyrimidine, are known to display antioxidant effects . This makes them useful in the treatment of diseases caused by oxidative stress.

Antibacterial Applications

Pyrimidines have been found to exhibit antibacterial effects . This suggests that 4-Bromo-6-phenylpyrimidine could potentially be used in the development of new antibacterial agents.

Antiviral Applications

Pyrimidines are also known to have antiviral effects . This suggests that 4-Bromo-6-phenylpyrimidine could be used in the development of new antiviral drugs.

Antifungal Applications

Pyrimidines, including 4-Bromo-6-phenylpyrimidine, have been found to exhibit antifungal effects . This makes them potential candidates for the development of new antifungal agents.

Mecanismo De Acción

Target of Action

4-Bromo-6-phenylpyrimidine is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It has been observed that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various cellular processes, including inflammation and cell death.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used to synthesize pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that 4-Bromo-6-phenylpyrimidine might have favorable ADME properties, but more research is needed to confirm this.

Result of Action

Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVNONDDCSYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574931 | |

| Record name | 4-Bromo-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-phenylpyrimidine | |

CAS RN |

34916-25-1 | |

| Record name | 4-Bromo-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)

![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)